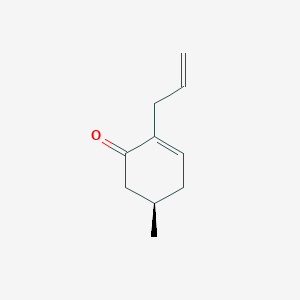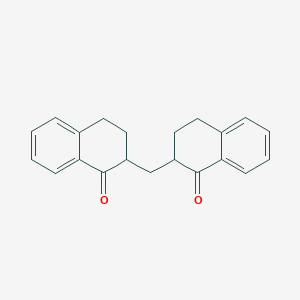
2,2'-Methylenedi(3,4-dihydronaphthalen-1(2H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is an organic compound that belongs to the class of naphthalenones These compounds are characterized by their two fused benzene rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) typically involves the condensation of two molecules of 3,4-dihydronaphthalen-1(2H)-one with formaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction can be represented as follows:
2C10H10O+CH2O→C21H20O2+H2O
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as acidic or basic resins can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalenones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) depends on its specific application. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge between two aromatic rings.
Bisphenol A: A well-known compound with two phenol groups connected by a methylene bridge.
Uniqueness
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is unique due to its naphthalenone structure, which imparts distinct chemical and physical properties compared to other methylene-bridged compounds
Properties
CAS No. |
5118-57-0 |
|---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H20O2/c22-20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)23/h1-8,16-17H,9-13H2 |
InChI Key |
RNXWZQMNNPMIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3CCC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


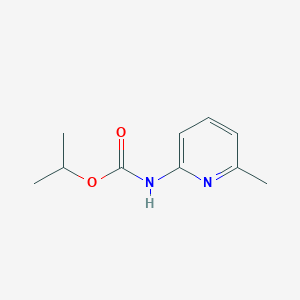
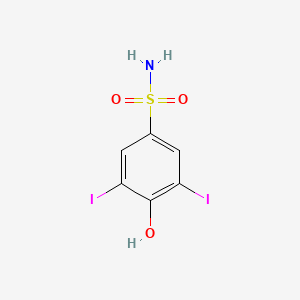
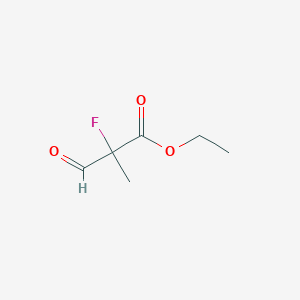
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
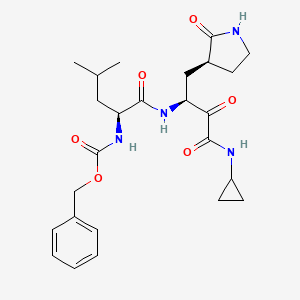
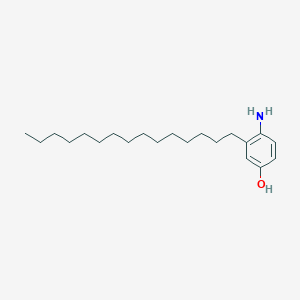
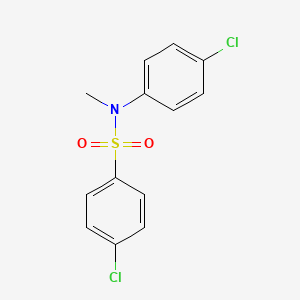

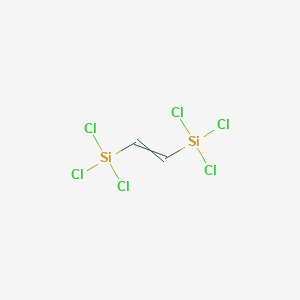
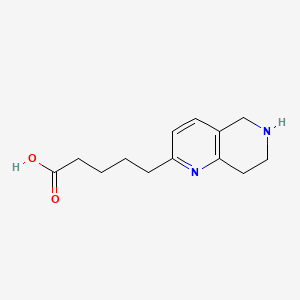
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
